molecular formula C15H17NO2S B11174669 N-ethyl-N-(2-methylphenyl)benzenesulfonamide

N-ethyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B11174669
M. Wt: 275.4 g/mol
InChI Key: WVVGFZGAZQFVMI-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H17NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-ethyl-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

N-ethyl-N-(2-methylphenyl)benzenesulfonamide serves as an important reagent in organic synthesis. Its sulfonamide group allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The sulfonamide moiety can be substituted with different functional groups, leading to the formation of novel compounds with potential applications in medicinal chemistry.
  • Reagent in Organic Synthesis : It acts as an intermediate in the synthesis of other biologically active molecules.

The biological implications of this compound are significant, particularly in pharmacology:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits antibacterial activity against various strains of bacteria. For instance, it has shown effective inhibition at concentrations around 50 μg/mL, comparable to established antibiotics.
  • Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation. In vitro studies involving breast cancer cell lines (MDA-MB-231) demonstrated that the compound could induce apoptosis, suggesting its potential as an anticancer agent .

Medicinal Applications

This compound is being explored for its therapeutic properties:

  • Carbonic Anhydrase Inhibition : This compound has been evaluated for its ability to inhibit carbonic anhydrase enzymes, which play crucial roles in physiological processes. Its selective inhibition profile indicates potential for developing targeted therapies .
  • Potential Treatment for Sodium Channel-Mediated Disorders : Research has suggested that benzenesulfonamides can be utilized in treating conditions like epilepsy due to their interaction with sodium channels .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on this compound:

Study FocusFindingsReference
Antibacterial ActivitySignificant inhibition against bacterial strains at 50 μg/mL; comparable efficacy to antibiotics
Anticancer ActivityInduction of apoptosis in MDA-MB-231 cells; increased annexin V-FITC-positive cells
Carbonic Anhydrase InhibitionSelective inhibition observed; potential for targeted therapy development
Sodium Channel InteractionPotential therapeutic applications for epilepsy and related disorders

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use. In some cases, the compound may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(4-methylphenyl)benzenesulfonamide
  • N-ethyl-N-(2-chlorophenyl)benzenesulfonamide
  • N-ethyl-N-(2,5-dimethylphenyl)benzenesulfonamide

Uniqueness

N-ethyl-N-(2-methylphenyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 2-position of the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

N-ethyl-N-(2-methylphenyl)benzenesulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H17N1O2SC_{15}H_{17}N_{1}O_{2}S and a molecular weight of approximately 295.36 g/mol. Its structure consists of an ethyl group and a 2-methylphenyl moiety attached to a benzenesulfonamide core. The compound's unique substituents influence its reactivity and biological properties.

The primary biological activity of this compound is attributed to its ability to inhibit bacterial growth. This occurs through the mimicry of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is vital for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid synthesis, thereby exerting antimicrobial effects similar to traditional sulfonamide antibiotics.

Biological Activity Overview

Activity Description
Antimicrobial Inhibits bacterial growth by disrupting folic acid synthesis via dihydropteroate synthase inhibition.
Antiviral Potential Research indicates potential antiviral activity against various viruses, though specific studies on this compound are limited .
Enzyme Inhibition Shows binding affinity to various enzymes involved in folate metabolism and other biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • Research has demonstrated that this compound effectively inhibits bacterial strains by targeting folate biosynthesis pathways. Comparative studies with other sulfonamides indicate enhanced efficacy due to its specific structural attributes.
  • Antiviral Activity :
    • While direct studies on this specific compound's antiviral properties are sparse, related compounds have shown promising results against viruses such as influenza and norovirus, suggesting potential avenues for further exploration in antiviral applications .
  • Enzyme Interaction Studies :
    • Investigations into the binding affinity of this compound with enzymes involved in metabolic pathways have revealed significant interactions that may contribute to its biological effects. These studies are crucial for understanding the compound's mechanism at a molecular level .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethyl-N-(2-methylphenyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves reacting a sulfonyl chloride derivative (e.g., 2,4-dimethylbenzenesulfonyl chloride) with a substituted aniline (e.g., 2-methyl-N-ethylaniline) under controlled conditions. Key steps include:

  • Sulfonation : Chlorosulfonic acid reacts with aromatic precursors to form sulfonyl chlorides at low temperatures (0°C) to minimize side reactions .
  • Amine Coupling : The sulfonyl chloride is reacted with the amine in stoichiometric ratios, often in chloroform or ethanol, followed by purification via recrystallization .
  • Optimization : Parameters like solvent polarity (e.g., HFIP for regioselectivity ), temperature, and inert atmospheres are critical for yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1340–1320 cm⁻¹ and N–H bends at ~3400 cm⁻¹) .
  • NMR : Confirms substitution patterns (e.g., aromatic proton splitting and ethyl group integration) .
  • X-ray Diffraction : Resolves molecular geometry, including torsion angles (e.g., C–SO₂–NH–C torsion ≈71.6°) and intermolecular H-bonding (N–H···O) critical for crystal packing . SHELX software is widely used for refinement .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties and tautomerism of sulfonamide derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with basis sets (e.g., 6-311++G(d,p)) calculates molecular orbitals, charge distribution, and tautomeric equilibria (e.g., enol-imine vs. keto-amine forms). Studies show that solvent polarity (via PCM models) significantly affects tautomer stability, with gas-phase calculations revealing thermodynamically unfavorable proton transfers . These insights guide predictions of nonlinear optical properties or reactivity in drug design.

Q. What strategies resolve contradictions in crystallographic data among structurally related sulfonamides?

  • Methodological Answer : Discrepancies in torsion angles (e.g., 47.0° vs. 72.9° tilt between benzene rings in analogs ) arise from substituent effects or packing forces. Researchers should:

  • Compare multiple datasets (e.g., using CCDC repositories).
  • Perform conformational analysis via molecular dynamics or quantum mechanics to assess energy barriers.
  • Validate via complementary techniques (e.g., solid-state NMR or Hirshfeld surface analysis) .

Q. How can structural modifications enhance the biological activity or physicochemical properties of this compound?

  • Methodological Answer :

  • Functional Group Tuning : Introducing electron-withdrawing groups (e.g., –CF₃) or heterocycles (e.g., thiazole) alters solubility and target affinity. For example, morpholino or benzofuran moieties improve interactions with enzymes like dihydropteroate synthase .
  • Regioselective Reactions : HFIP-mediated hydrosulfenylation ensures stereochemical control in derivatives, critical for optimizing pharmacokinetics .
  • Bioactivity Assays : In vitro testing (e.g., enzyme inhibition or cell viability) paired with molecular docking identifies key pharmacophores .

Q. What role does this compound play in studying nuclear receptor interactions, such as RORα/γ?

  • Methodological Answer : Sulfonamides like T0901317 act as inverse agonists for ROR receptors, modulating cofactor recruitment (e.g., steroid receptor coactivator-2). Binding assays (Ki = 51–132 nM ) and siRNA knockdowns validate target specificity. Such studies inform therapeutic applications in metabolic disorders by repressing gluconeogenic enzymes (e.g., G6Pase) .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers address variability in synthetic yields or purity across studies?

  • Methodological Answer :

  • Process Optimization : Use continuous flow reactors for scale-up and HPLC for purity validation .
  • Side Reaction Mitigation : Control moisture (to prevent hydrolysis of sulfonyl chlorides) and optimize stoichiometry .
  • Comparative Analysis : Cross-reference synthetic protocols (e.g., ethanol vs. DMF solvents ) to identify yield-limiting steps.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-ethyl-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-3-16(15-12-8-7-9-13(15)2)19(17,18)14-10-5-4-6-11-14/h4-12H,3H2,1-2H3

InChI Key

WVVGFZGAZQFVMI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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